molecular formula C19H24N2O2 B1437014 N-(4-Aminophenyl)-4-(hexyloxy)benzamide CAS No. 1020056-28-3

N-(4-Aminophenyl)-4-(hexyloxy)benzamide

Cat. No. B1437014
M. Wt: 312.4 g/mol
InChI Key: QUHCGXBJKKZLKV-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-4-(hexyloxy)benzamide is a biochemical used for proteomics research . Its molecular formula is C19H24N2O2, and it has a molecular weight of 312.41 .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-Aminophenyl)-4-(hexyloxy)benzamide are not fully detailed in the search results. We know its molecular formula is C19H24N2O2 and its molecular weight is 312.41 , but other properties like melting point, boiling point, solubility, etc., are not provided.

Scientific Research Applications

Chemoselective Synthesis and Biological Interest

N-(4-Aminophenyl)-4-(hexyloxy)benzamide and its derivatives have been synthesized through chemoselective processes, highlighting their relevance in producing compounds of biological interest. This includes the chemoselective N-benzoylation of aminophenols, producing N-(2-hydroxyphenyl)benzamides, which are significant due to their potential biological applications. Such processes are pivotal in the synthesis of compounds with specific functionalities and biological relevance, indicating the material's importance in synthetic chemistry and potential therapeutic applications (Singh et al., 2017).

Antioxidant Activity and Electrochemical Behavior

Amino-substituted benzamide derivatives, including N-(4-Aminophenyl)-4-(hexyloxy)benzamide, have been identified as potent antioxidants capable of scavenging free radicals. Their electrochemical oxidation mechanisms, studied through cyclic and square-wave voltammetry, reveal the primary amino group's role as the main electroactive center. This behavior underscores the compound's potential in antioxidant applications, offering insights into its mechanism of action and potential therapeutic uses (Jovanović et al., 2020).

Histone Deacetylase Inhibition for Cancer Therapy

The compound has been explored for its role as a histone deacetylase (HDAC) inhibitor, demonstrating selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations. This specificity highlights its potential in cancer therapy, blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis. Its oral bioavailability and antitumor activity in vivo suggest its promise as an anticancer drug, marking a significant advance in targeted cancer therapies (Zhou et al., 2008).

Antimicrobial Activity

N-(4-Aminophenyl)-4-(hexyloxy)benzamide derivatives have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents. The broad spectrum of activity against various microorganisms, including drug-resistant strains, underscores the importance of these compounds in developing new antimicrobial therapies (Ertan et al., 2007).

Future Directions

The future directions or potential applications of N-(4-Aminophenyl)-4-(hexyloxy)benzamide are not mentioned in the search results. As it’s used in proteomics research , it may have potential in various biological and medical research fields.

properties

IUPAC Name

N-(4-aminophenyl)-4-hexoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-3-4-5-14-23-18-12-6-15(7-13-18)19(22)21-17-10-8-16(20)9-11-17/h6-13H,2-5,14,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHCGXBJKKZLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-4-(hexyloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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